molecular formula C20H22N2O3S B4283803 1-[(5-methyl-2-furyl)methyl]-4-(2-naphthylsulfonyl)piperazine

1-[(5-methyl-2-furyl)methyl]-4-(2-naphthylsulfonyl)piperazine

Cat. No.: B4283803
M. Wt: 370.5 g/mol
InChI Key: MPHAACKCSOFXQN-UHFFFAOYSA-N
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Description

1-[(5-methyl-2-furyl)methyl]-4-(2-naphthylsulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 5-methyl-2-furylmethyl group and a 2-naphthylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-methyl-2-furyl)methyl]-4-(2-naphthylsulfonyl)piperazine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the 5-methyl-2-furylmethyl intermediate: This can be achieved through the reaction of 5-methyl-2-furanmethanol with appropriate reagents.

    Synthesis of the 2-naphthylsulfonyl chloride: This involves the sulfonylation of 2-naphthol with chlorosulfonic acid.

    Coupling reaction: The final step involves the reaction of the 5-methyl-2-furylmethyl intermediate with 2-naphthylsulfonyl chloride in the presence of a base to form the desired piperazine derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-methyl-2-furyl)methyl]-4-(2-naphthylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Sulfides and other reduced forms.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-[(5-methyl-2-furyl)methyl]-4-(2-naphthylsulfonyl)piperazine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-[(5-methyl-2-furyl)methyl]-4-(2-naphthylsulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-[(5-methyl-2-furyl)methyl]-4-(4-methylphenylsulfonyl)piperazine
  • 1-[(5-methyl-2-furyl)methyl]-4-(4-propylphenylsulfonyl)piperazine

Uniqueness: 1-[(5-methyl-2-furyl)methyl]-4-(2-naphthylsulfonyl)piperazine is unique due to the presence of both the 5-methyl-2-furylmethyl and 2-naphthylsulfonyl groups, which confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(5-methylfuran-2-yl)methyl]-4-naphthalen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-16-6-8-19(25-16)15-21-10-12-22(13-11-21)26(23,24)20-9-7-17-4-2-3-5-18(17)14-20/h2-9,14H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHAACKCSOFXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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